molecular formula C17H14O2 B13005244 Ethyl 2-(phenylethynyl)benzoate CAS No. 110166-71-7

Ethyl 2-(phenylethynyl)benzoate

Cat. No.: B13005244
CAS No.: 110166-71-7
M. Wt: 250.29 g/mol
InChI Key: TYYOIBDIIYAGTE-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylethynyl)benzoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenylethynyl)benzoate typically involves the esterification of 2-(phenylethynyl)benzoic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. For instance, using sulfuric acid as a catalyst under reflux conditions can yield the desired ester. Another method involves the use of benzoyl chloride and phenol in the presence of sodium hydroxide, following the Schotten-Baumann method .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Photocatalytic methods have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts under light irradiation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylethynyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: 2-(phenylethynyl)benzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(phenylethynyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenylethynylbenzoic acid, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

Ethyl 2-(phenylethynyl)benzoate can be compared with other esters and benzoate derivatives:

This compound stands out due to its unique combination of the phenylethynyl and benzoate ester groups, offering a distinct set of chemical and biological properties.

Properties

CAS No.

110166-71-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(2-phenylethynyl)benzoate

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,2H2,1H3

InChI Key

TYYOIBDIIYAGTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

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